(1-(2-Formamidoacetyl)pyrrolidin-2-yl)boronic acid, structurally recognized as N-formyl-Gly-boroPro, is a highly selective, transition-state boronic acid inhibitor engineered to target Fibroblast Activation Protein (FAP). Unlike standard broad-spectrum dipeptidyl peptidase (DPP) inhibitors, this compound features a critical N-terminal formyl block on the glycine residue. This specific structural modification prevents the rapid intramolecular cyclization that degrades unprotected dipeptide boronic acids, ensuring extended shelf-life and stable performance in aqueous assays. For industrial and academic procurement, it serves as an essential, atom-efficient building block for synthesizing FAP-targeted radioligands and acts as a highly selective chemical probe for isolating FAP activity in tumor microenvironment and fibrosis research [1].
Generic substitution with broad-spectrum prolyl peptidase inhibitors, such as Val-boroPro (Talabostat), routinely fails in FAP-specific applications because Val-boroPro acts as a pan-inhibitor, potently suppressing DPP-4, DPP-8, and DPP-9. In cellular assays or in vivo models, this lack of selectivity triggers off-target toxicity and confounds data regarding FAP's specific role in the tumor stroma [1]. Furthermore, substituting with unprotected Gly-boroPro is chemically unviable; the free amine rapidly attacks the boronic acid to form an inactive cyclic species, rendering it useless for reproducible screening [2]. Procuring the exact N-formyl-Gly-boroPro compound provides the necessary N-terminal capping to maintain molecular stability while exploiting the unique S2 pocket preference of FAP for N-acyl-Gly-Pro motifs, entirely preventing cross-reactivity with DPP-4.
N-acyl-Gly-boroPro derivatives are engineered to exploit FAP's unique ability to accommodate N-blocked glycine residues, a structural feature strictly rejected by DPP-4. While the benchmark inhibitor Val-boroPro exhibits pan-activity across the prolyl peptidase family, N-acylated analogs like Ac-Gly-boroPro and Formyl-Gly-boroPro achieve a Ki for FAP in the 20-30 nM range. This structural class demonstrates a 9- to 5400-fold selectivity over DPP-4, DPP-7, DPP-8, and DPP-9. The formyl group specifically mimics the minimal N-acyl-Gly-Pro motif that FAP efficiently cleaves, ensuring potent target engagement without the systemic off-target immune effects associated with Val-boroPro [1].
| Evidence Dimension | Target Selectivity (FAP vs. DPP-4/8/9) |
| Target Compound Data | N-acyl-Gly-boroPro class (Ki ~ 23 nM for FAP) |
| Comparator Or Baseline | Val-boroPro (Talabostat) (Pan-inhibitor, low nM for DPP-4/8/9) |
| Quantified Difference | >1000-fold selectivity improvement for FAP over DPP-4 compared to Val-boroPro. |
| Conditions | In vitro fluorogenic substrate cleavage assays using purified recombinant FAP and DPP enzymes. |
Essential for procurement in oncology research where isolating FAP-mediated tumor stroma remodeling from systemic DPP-4 immune functions is strictly required.
Dipeptide boronic acids with unprotected N-termini, such as Gly-boroPro, are notoriously unstable in aqueous assay conditions because the free amine rapidly equilibrates to a closed, inactive cyclic form. This cyclization leads to a severe time-dependent loss of inhibitory activity during screening. By procuring the N-formylated derivative, (1-(2-Formamidoacetyl)pyrrolidin-2-yl)boronic acid, the N-terminus is chemically blocked. This modification completely abolishes the cyclization pathway, ensuring that the compound remains in its open, active transition-state inhibitor form throughout the duration of the assay [1].
| Evidence Dimension | Aqueous Solution Stability |
| Target Compound Data | N-formyl-Gly-boroPro (Stable, open active form) |
| Comparator Or Baseline | Unprotected Gly-boroPro (Rapidly cyclizes to inactive form) |
| Quantified Difference | 100% prevention of amine-boronate cyclization, eliminating time-dependent activity loss. |
| Conditions | Aqueous enzymatic assay buffers at physiological pH. |
Guarantees reproducible IC50 values and consistent batch-to-batch performance in high-throughput screening and long-term biological assays.
FAP possesses a highly restrictive S2 pocket that preferentially accommodates specific N-blocked dipeptides. Substrate profiling reveals that FAP rapidly cleaves formyl-Gly-Pro substrates, whereas DPP-4 shows negligible reactivity. The formyl group in (1-(2-Formamidoacetyl)pyrrolidin-2-yl)boronic acid provides the minimal necessary steric bulk to satisfy this N-acyl requirement without introducing potential steric clashes that larger, bulkier protecting groups (like benzyloxycarbonyl or large peptidyl extensions) might cause in downstream conjugation workflows [1].
| Evidence Dimension | S2 Pocket Substrate/Inhibitor Acceptance |
| Target Compound Data | Formyl-Gly-boroPro motif (Highly accommodated by FAP) |
| Comparator Or Baseline | Unprotected Gly-boroPro or bulky N-peptidyl-boroPro |
| Quantified Difference | Formyl-Gly-Pro motifs are exclusively bound by FAP compared to DPP-4, establishing the minimal selective pharmacophore. |
| Conditions | Dipeptide substrate library screening against FAP and DPP-4. |
Provides an atom-efficient, low-molecular-weight scaffold for buyers developing FAP-targeted radiotracers or antibody-drug conjugates.
Due to its low molecular weight and high FAP selectivity, (1-(2-Formamidoacetyl)pyrrolidin-2-yl)boronic acid is an ideal precursor for the development of radiotracers (e.g., 68Ga- or 18F-labeled FAPIs). Its N-formyl-Gly-boroPro core ensures that the resulting imaging agents selectively accumulate in the tumor stroma without binding to systemic DPP-4 [1].
In complex in vitro models containing cancer-associated fibroblasts (CAFs) and immune cells, this compound serves as a selective chemical probe. It allows researchers to inhibit FAP-driven extracellular matrix remodeling without suppressing the DPP-4/CD26 activity essential for T-cell function, a critical requirement that pan-inhibitors like Val-boroPro cannot meet [2].
The stable, non-cyclizing nature of the N-formylated compound makes it a reliable targeting moiety for prodrug development. Buyers can utilize the boronic acid warhead or modify the scaffold to conjugate cytotoxic payloads that are selectively released or retained in FAP-expressing fibrotic or neoplastic tissues [3].